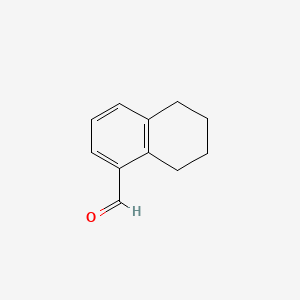

5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6,8H,1-2,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWSBOWPLAWXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961997 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41828-13-1 | |

| Record name | 1-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041828131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde

Abstract

This compound, commonly known as tetralin-1-carbaldehyde, is a pivotal chemical intermediate with significant applications in the pharmaceutical and fine chemical industries.[1] Its structural motif is a key building block for various complex molecules, most notably in the synthesis of Palonosetron, a potent 5-HT3 receptor antagonist used as an antiemetic agent.[2][3] This guide provides a comprehensive technical overview of the primary synthetic pathways to this aldehyde, focusing on the underlying mechanisms, detailed experimental protocols, and critical process parameters. The content is tailored for researchers, chemists, and professionals in drug development, offering field-proven insights into the practical execution of these synthetic routes.

Introduction: Strategic Importance of Tetralin-1-carbaldehyde

The tetralin framework, a fused benzene and cyclohexane ring system, is a prevalent scaffold in medicinal chemistry.[4] The introduction of a formyl (-CHO) group at the 1-position of the tetralin ring creates a versatile handle for subsequent chemical transformations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions. The efficiency and regioselectivity of this formylation step are paramount for the overall viability of a synthetic campaign. This document will explore the most authoritative and practical methods for achieving this transformation, with a primary focus on the Vilsmeier-Haack reaction due to its reliability and scalability.

Principal Synthesis Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich aromatic compounds like 1,2,3,4-tetrahydronaphthalene (tetralin).[5][6] The aromatic ring of tetralin is sufficiently activated by the alkyl portion to undergo electrophilic aromatic substitution with the Vilsmeier reagent, a weak electrophile.[7][8]

Reaction Mechanism and Rationale

The reaction proceeds through a well-established two-stage mechanism. Understanding this causality is crucial for troubleshooting and optimization.

-

Formation of the Vilsmeier Reagent: The process begins with the reaction between a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6]

-

Electrophilic Aromatic Substitution: The electron-rich tetralin ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the electron-rich and sterically accessible 1-position (alpha to the fused ring). The resulting intermediate subsequently rearomatizes by losing a proton.

-

Hydrolysis: The final step involves the aqueous workup of the iminium ion intermediate, which hydrolyzes to yield the desired this compound and a secondary amine byproduct.[8]

Validated Experimental Protocol

This protocol is a synthesized representation of standard laboratory procedures for the Vilsmeier-Haack reaction on tetralin.

Materials:

-

1,2,3,4-Tetrahydronaphthalene (Substrate)

-

N,N-Dimethylformamide (DMF), anhydrous (Reagent and Solvent)

-

Phosphorus oxychloride (POCl₃) (Reagent)

-

Dichloromethane (DCM), anhydrous (Solvent, optional)

-

Sodium acetate (NaOAc) or Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethyl acetate or Diethyl ether (Extraction solvent)

-

Brine (Saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (Drying agent)

Procedure:

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

-

Reagent Preparation: To the flask, add anhydrous DMF (approx. 10 volumes relative to the substrate). If using a co-solvent, use anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (approx. 1.2 - 1.5 equivalents) dropwise to the cooled DMF via the dropping funnel. Maintain the temperature at 0 °C. A pale yellow suspension may form. Stir the mixture at this temperature for 30-60 minutes.[9]

-

Substrate Addition: Dissolve 1,2,3,4-tetrahydronaphthalene (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent mixture, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction can then be stirred at room temperature or gently heated (e.g., to 40-60 °C) for several hours (typically 2-8 hours) until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Quenching and Workup: Cool the reaction mixture back to 0 °C. Carefully and slowly add a saturated aqueous solution of sodium acetate or sodium bicarbonate to quench the reaction until effervescence ceases and the pH is neutral or slightly basic.[9]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Data Presentation: Vilsmeier-Haack Reaction Parameters

| Parameter | Condition/Value | Rationale / Notes |

| Substrate | 1,2,3,4-Tetrahydronaphthalene | Electron-rich aromatic ring is essential for the reaction.[7][8] |

| Formylating Agent | Vilsmeier Reagent (DMF/POCl₃) | A mild electrophile suitable for activated arenes.[6] |

| Stoichiometry | POCl₃ (1.2-1.5 eq.) | A slight excess of POCl₃ ensures complete formation of the Vilsmeier reagent. |

| Solvent | DMF, Dichloromethane | DMF acts as both reagent and solvent. DCM can be used as a co-solvent. |

| Temperature | 0 °C to 60 °C | Initial cooling controls the exothermic formation of the Vilsmeier reagent. Subsequent heating drives the reaction to completion. |

| Reaction Time | 2 - 8 hours | Monitored by TLC or GC-MS for optimal yield and minimal side products. |

| Workup | Aqueous NaOAc or NaHCO₃ | Neutralizes excess acid and facilitates the hydrolysis of the iminium intermediate.[9] |

| Typical Yield | 60 - 85% | Yield is dependent on reaction scale, purity of reagents, and purification efficiency. |

Alternative and Contrasting Synthetic Approaches

While the Vilsmeier-Haack reaction is the most common, other formylation methods exist. Their applicability to tetralin varies, and understanding their limitations is key to making informed synthetic choices.

Organometallic Routes: Lithiation and Formylation

A powerful, albeit more technically demanding, approach involves the use of organometallic intermediates.

-

Mechanism: This pathway involves the deprotonation of the aromatic ring using a strong base like n-butyllithium (n-BuLi) or sec-butyllithium, often in the presence of a chelating agent like TMEDA, to form an aryllithium species. This highly nucleophilic intermediate is then quenched with an electrophilic formylating agent, such as DMF, to generate the aldehyde after an aqueous workup.

-

Causality & Selectivity: The primary challenge is controlling the regioselectivity of the lithiation step. Without a directing group, lithiation can lead to a mixture of isomers. However, for the tetralin system, lithiation tends to occur at the alpha-position (C1) due to its benzylic nature. This method offers an alternative under strongly basic, aprotic conditions, contrasting with the acidic nature of other formylation reactions.

Reactions of Limited Applicability

-

Reimer-Tiemann Reaction: This reaction is used for the ortho-formylation of phenols. It requires the formation of a phenoxide ion to sufficiently activate the aromatic ring for attack by dichlorocarbene, the reactive electrophile.[10][11][12] Since tetralin is not a phenol and cannot form a phenoxide, the Reimer-Tiemann reaction is not a viable pathway.

-

Duff Reaction: The Duff reaction uses hexamine as the formylating agent and is also most effective for highly activated aromatic rings, such as phenols.[13] Its application to less activated systems like tetralin is generally inefficient and not commonly reported.

Conclusion and Future Outlook

The synthesis of this compound is most reliably and efficiently achieved via the Vilsmeier-Haack reaction. This method offers good yields, high regioselectivity for the desired C1-isomer, and utilizes readily available and cost-effective reagents. The protocol is robust and scalable, making it the preferred choice in both academic and industrial settings. While organometallic routes provide a potential alternative, they present greater challenges in handling and regiocontrol. A thorough understanding of the Vilsmeier-Haack mechanism and experimental parameters, as detailed in this guide, empowers researchers to confidently and successfully synthesize this critical chemical building block for advancements in drug discovery and materials science.

References

- 1. This compound | C11H12O | CID 179527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | 4242-18-6 [chemicalbook.com]

- 3. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetralin - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. reddit.com [reddit.com]

- 10. youtube.com [youtube.com]

- 11. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Duff reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde, a derivative of the tetralin scaffold, represents a significant building block in organic synthesis. Its unique combination of a reactive aldehyde functional group and a partially saturated bicyclic aromatic system makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and fine chemicals. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, enabling optimization of reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed methodologies for their experimental determination.

Molecular Structure and Identification

A foundational aspect of understanding a compound's properties lies in its molecular structure. This compound consists of a dihydronaphthalene core where one of the aromatic rings is fully saturated, and a carbaldehyde group is attached to the 1-position of the aromatic ring.

| Identifier | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Molecular Formula | C₁₁H₁₂O | [PubChem][1] |

| Molecular Weight | 160.21 g/mol | [PubChem][1] |

| SMILES | C1CCC2=C(C1)C=CC=C2C=O | [PubChem][1] |

| InChI | InChI=1S/C11H12O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6,8H,1-2,4,7H2 | [PubChem][1] |

| CAS Number | 41828-13-1 | [PubChem][1] |

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that while some properties have been computationally predicted, experimental data for certain parameters remain limited in publicly accessible literature.

| Property | Value | Method | Source |

| Physical State | Liquid | Visual Observation | Sigma-Aldrich |

| Boiling Point | Data not available | - | - |

| Melting Point | Not applicable (liquid at room temperature) | - | - |

| Solubility | Data not available | - | - |

| XLogP3 | 2.8 | Computed | [PubChem][1] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The vapor phase IR spectrum of this compound is available and can be used for its identification.[2]

Expected Characteristic Absorption Bands:

-

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1710-1685 cm⁻¹. Conjugation with the aromatic ring may shift this band to a lower wavenumber.

-

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2850 cm⁻¹ and 2750 cm⁻¹.

-

C-H Stretch (Aromatic): Absorption bands are expected above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands will be present in the 3000-2850 cm⁻¹ region.

-

C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not provided in the search results, a predicted ¹³C NMR spectrum for a similar derivative is available, suggesting the types of signals to expect.[3]

Expected ¹H NMR Spectral Features:

-

Aldehydic Proton (-CHO): A singlet or a finely split multiplet in the downfield region, typically between δ 9.5-10.5 ppm.

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm), with multiplicities and coupling constants dependent on the substitution pattern.

-

Aliphatic Protons (Tetralin Ring): Complex multiplets in the upfield region (δ 1.5-3.0 ppm) corresponding to the methylene protons of the saturated ring.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ 190-200 ppm.

-

Aromatic Carbons: Multiple signals in the δ 120-150 ppm range.

-

Aliphatic Carbons: Signals for the methylene carbons of the saturated ring in the upfield region, typically δ 20-40 ppm.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for both separation and structural identification based on the mass-to-charge ratio of the molecule and its fragments. A GC-MS spectrum for this compound is available in the PubChem database.[1]

Expected Fragmentation Pattern:

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 160. Key fragmentation pathways for aldehydes often involve cleavage of the bonds adjacent to the carbonyl group. Common fragments could include the loss of a hydrogen atom (M-1) or the formyl radical (M-29). The tetralin ring system would also likely undergo characteristic fragmentation.

Methodologies for Experimental Characterization

For researchers requiring precise experimental data, the following section outlines standardized protocols for the determination of key physicochemical properties.

Workflow for Physicochemical Property Determination

Caption: General workflow for the experimental determination of physicochemical properties.

Boiling Point Determination

Given its liquid state, determining the boiling point is crucial. A common method for small sample volumes is the micro boiling point determination using a Thiele tube.

Protocol:

-

Sample Preparation: Place a small amount (a few drops) of this compound into a small test tube or fusion tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, into the sample tube.

-

Apparatus Setup: Attach the sample tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

-

Heating: Immerse the setup in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a Bunsen burner or a suitable heating element.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Reading: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the substance at the current atmospheric pressure.

-

Record Pressure: It is critical to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Solubility Determination

A qualitative assessment of solubility in various solvents is a fundamental property.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: In a series of small, labeled test tubes, add approximately 10-20 mg of this compound.

-

Solvent Addition: To each test tube, add the selected solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.

-

Observation: After each addition, vortex or shake the tube vigorously for a set period (e.g., 30 seconds). Observe if the compound dissolves completely.

-

Classification: Classify the solubility as:

-

Soluble: The compound dissolves completely.

-

Partially Soluble: Some of the compound dissolves, but a solid or immiscible liquid phase remains.

-

Insoluble: The compound does not appear to dissolve.

-

-

Temperature Effects: For compounds that are sparingly soluble, gentle warming can be applied to assess temperature-dependent solubility.

Spectroscopic Sample Preparation

Proper sample preparation is critical for obtaining high-quality spectroscopic data.

Workflow for Spectroscopic Analysis

Caption: Standard workflows for preparing a liquid sample for NMR, FTIR, and GC-MS analysis.

¹H and ¹³C NMR Spectroscopy:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Internal Standard: If quantitative analysis or precise chemical shift referencing is required, an internal standard such as tetramethylsilane (TMS) can be added.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

FTIR Spectroscopy:

-

Neat Sample Preparation: As the compound is a liquid, the simplest method is to prepare a neat sample. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

-

ATR-FTIR: Alternatively, Attenuated Total Reflectance (ATR) FTIR can be used. A single drop of the liquid is placed directly onto the ATR crystal.

-

Acquisition: Obtain the spectrum, ensuring to collect a background spectrum of the clean salt plates or ATR crystal beforehand.

GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

-

Analysis: The compound will be separated from any impurities on the GC column and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum can be analyzed to determine the molecular weight and fragmentation pattern.

Safety and Handling

Based on the available GHS classification, this compound should be handled with appropriate care in a laboratory setting.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable synthetic intermediate. While a complete, experimentally verified dataset of its physicochemical properties is not fully available in common databases, this guide provides the foundational knowledge of its structure, known characteristics, and detailed methodologies for its comprehensive characterization. The provided protocols for determining boiling point, solubility, and for obtaining high-quality spectroscopic data will empower researchers to fill the existing data gaps and to confidently utilize this compound in their synthetic endeavors. Adherence to the outlined safety precautions is essential for its safe handling.

References

A Spectroscopic Guide to 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde: Unveiling Molecular Structure through NMR, IR, and MS Data

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde, a key bicyclic aromatic aldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application of these techniques for unambiguous structural elucidation and quality control, grounded in fundamental principles and field-proven insights.

Introduction: The Structural Significance of this compound

This compound, also known as 1-formyltetralin, possesses a unique molecular architecture combining a saturated cyclohexane ring fused to a benzene ring bearing an aldehyde functional group. This structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Accurate and thorough spectroscopic characterization is paramount to ensure its identity, purity, and suitability for downstream applications. This guide delves into the core spectroscopic techniques used to achieve this, providing not just the data, but the scientific reasoning behind the spectral features.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, a standardized atom numbering system for this compound is essential. The following diagram illustrates the molecular structure and the numbering convention that will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound can be divided into three distinct regions: the aromatic region, the aliphatic region, and the aldehydic region.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 - 10.2 | Singlet (s) | 1H | Aldehydic proton (CHO) |

| ~7.5 - 7.8 | Doublet (d) | 1H | Aromatic proton (H2) |

| ~7.2 - 7.4 | Triplet (t) | 1H | Aromatic proton (H3) |

| ~7.1 - 7.3 | Doublet (d) | 1H | Aromatic proton (H4) |

| ~2.8 - 3.0 | Triplet (t) | 2H | Benzylic protons (H5) |

| ~2.6 - 2.8 | Triplet (t) | 2H | Benzylic protons (H8) |

| ~1.7 - 1.9 | Multiplet (m) | 4H | Aliphatic protons (H6, H7) |

Causality behind Chemical Shifts and Multiplicities:

-

Aldehydic Proton: The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group, resulting in a characteristic downfield chemical shift in the range of 9.8-10.2 ppm. It appears as a singlet as it has no adjacent protons to couple with.

-

Aromatic Protons: The three aromatic protons exhibit distinct chemical shifts due to their positions relative to the electron-withdrawing aldehyde group. The proton at the C2 position is ortho to the aldehyde and is expected to be the most downfield. The protons at C3 and C4 will be further upfield. The coupling between these adjacent protons leads to doublet and triplet splitting patterns.

-

Benzylic Protons: The protons on the carbons adjacent to the aromatic ring (C5 and C8) are known as benzylic protons. They are deshielded compared to typical aliphatic protons due to the anisotropic effect of the benzene ring, appearing in the 2.6-3.0 ppm range. They typically appear as triplets due to coupling with the adjacent methylene protons at C6 and C7.

-

Aliphatic Protons: The protons on the saturated cyclohexane ring (C6 and C7) are the most shielded and appear as a complex multiplet further upfield, typically around 1.7-1.9 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound will show distinct signals for the aldehydic carbon, the aromatic carbons, and the aliphatic carbons.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~192 - 195 | Aldehydic Carbon (CHO) |

| ~145 - 150 | Quaternary Aromatic Carbon (C1) |

| ~135 - 140 | Quaternary Aromatic Carbon (C4a) |

| ~130 - 135 | Quaternary Aromatic Carbon (C8a) |

| ~125 - 130 | Aromatic CH (C3) |

| ~120 - 125 | Aromatic CH (C2) |

| ~118 - 122 | Aromatic CH (C4) |

| ~28 - 32 | Benzylic Carbon (C5) |

| ~28 - 32 | Benzylic Carbon (C8) |

| ~22 - 25 | Aliphatic Carbon (C6) |

| ~22 - 25 | Aliphatic Carbon (C7) |

Causality behind Chemical Shifts:

-

Aldehydic Carbon: The carbonyl carbon of the aldehyde is significantly deshielded and appears far downfield, typically above 190 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituent. The carbons directly attached to the aldehyde (C1) and the fused ring system (C4a, C8a) are quaternary and have distinct chemical shifts. The protonated aromatic carbons (C2, C3, C4) appear in the typical aromatic region of 120-150 ppm.

-

Aliphatic Carbons: The carbons of the saturated ring appear in the upfield region of the spectrum. The benzylic carbons (C5, C8) are slightly deshielded compared to the other aliphatic carbons (C6, C7) due to their proximity to the aromatic ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by several key absorption bands. A vapor phase IR spectrum is available from sources such as SpectraBase.[1]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3000 - 3100 | Medium | Aromatic C-H | Stretch |

| ~2850 - 3000 | Medium | Aliphatic C-H | Stretch |

| ~2720 and ~2820 | Weak | Aldehyde C-H | Stretch (Fermi doublet) |

| ~1680 - 1700 | Strong | C=O | Stretch |

| ~1600 and ~1450 | Medium-Weak | C=C | Aromatic ring stretch |

| ~1100 - 1300 | Medium | C-C | Stretch |

| ~750 - 850 | Strong | C-H | Aromatic out-of-plane bend |

Expert Interpretation:

-

The most prominent and diagnostic peak in the IR spectrum is the strong absorption band in the region of 1680-1700 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aromatic aldehyde.

-

The presence of the aldehyde is further confirmed by the appearance of two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ , known as a Fermi doublet , which arise from the C-H stretching vibration of the aldehyde proton.

-

The absorptions in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions correspond to the aromatic and aliphatic C-H stretching vibrations , respectively.

-

The characteristic aromatic C=C stretching vibrations are observed around 1600 cm⁻¹ and 1450 cm⁻¹ .

-

The substitution pattern on the benzene ring can often be inferred from the strong C-H out-of-plane bending vibrations in the fingerprint region (750-850 cm⁻¹ ).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of this compound is 160.21 g/mol .[2]

Expected Fragmentation Pattern

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 160. Key fragmentation pathways would likely involve:

-

Loss of the aldehydic proton: [M-H]⁺ at m/z = 159.

-

Loss of the formyl group: [M-CHO]⁺ at m/z = 131. This would be a very stable tetralinyl cation.

-

Retro-Diels-Alder reaction: Cleavage of the saturated ring can lead to characteristic fragments.

PubChem provides GC-MS data and predicted collision cross-section values for various adducts, which can be valuable for more advanced mass spectrometric analyses.[2][3]

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reliable spectroscopic data, the following detailed experimental protocols are recommended.

Sample Preparation

-

Purity Assessment: Prior to spectroscopic analysis, assess the purity of the this compound sample using a suitable chromatographic technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

NMR Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

IR Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the spectrum.

-

-

MS Sample Preparation (GC-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

-

Spectroscopic Data Acquisition Workflow

Caption: A validated workflow for the spectroscopic analysis of this compound.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary approach to the comprehensive structural characterization of this compound. Each technique offers unique insights into the molecular structure, from the proton and carbon environments to the functional groups and fragmentation patterns. By understanding the principles behind the spectroscopic data and following robust experimental protocols, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their scientific endeavors.

References

An In-depth Technical Guide to 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde (CAS 41828-13-1): A Key Building Block in Modern Drug Development

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde (CAS 41828-13-1), a pivotal intermediate for researchers, scientists, and professionals in drug development. This document delves into the nuanced details of its utility, with a particular focus on its role in the synthesis of high-value pharmaceutical compounds.

Introduction: The Strategic Importance of the Tetralin Scaffold

The 5,6,7,8-tetrahydronaphthalene, or tetralin, scaffold is a privileged structure in medicinal chemistry. Its unique combination of a saturated cyclohexane ring fused to an aromatic benzene ring provides a three-dimensional conformation that can effectively mimic endogenous ligands and interact with a variety of biological targets. The introduction of a reactive carbaldehyde group at the 1-position, as seen in the title compound, unlocks a versatile platform for the synthesis of a diverse array of more complex molecules. This guide will illuminate the path from this seemingly simple building block to its significant impact on modern medicine.

Chemical Identity and Physicochemical Properties

This compound is also known by its synonym, tetralin-1-carbaldehyde.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 41828-13-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O | [1][2][3] |

| Molecular Weight | 160.22 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless to pale-yellow to yellow-brown liquid | [1] |

| Boiling Point | 130-140 °C at 18 Torr | [5] |

| Density | 1.083 ± 0.06 g/cm³ | [5] |

| Purity | Typically ≥95% | [1][4] |

| Storage | Refrigerator, under inert atmosphere | [1][4] |

These properties make it a manageable liquid reagent in a laboratory setting, with sufficient stability for storage under appropriate conditions.

Structural Elucidation: The Molecular Blueprint

The chemical structure of this compound is foundational to its reactivity and applications.

Figure 1: Chemical structure of this compound.

Synthesis and Reactivity: A Versatile Chemical Handle

While various synthetic routes to this compound exist, a common laboratory-scale approach involves the formylation of tetralin. One notable method utilizes a palladium-catalyzed reaction with triethylsilane and sodium acetate, affording the product in good yield.[6]

The reactivity of this molecule is dominated by the aldehyde functional group, which can undergo a wide range of transformations, including:

-

Oxidation: The aldehyde is readily oxidized to the corresponding carboxylic acid, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS 4242-18-6). This derivative is a crucial intermediate in the synthesis of several pharmaceuticals.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (5,6,7,8-tetrahydronaphthalen-1-yl)methanol, which can serve as a precursor for other functional groups.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a variety of substituted amines, a common motif in bioactive molecules.

-

Wittig Reaction and Related Olefinations: The aldehyde can be converted to alkenes, allowing for carbon chain extension.

-

Condensation Reactions: The aldehyde can participate in aldol and similar condensation reactions to form larger, more complex structures.

This versatile reactivity profile makes this compound a valuable starting material for combinatorial chemistry and lead optimization campaigns in drug discovery.

Application in Drug Development: The Synthesis of Palonosetron

A prime example of the industrial and pharmaceutical importance of the this compound scaffold is its role as a precursor in the synthesis of Palonosetron. Palonosetron is a potent and selective 5-HT₃ receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.

The synthetic pathway to Palonosetron typically involves the oxidation of this compound to 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. This carboxylic acid is then activated, for example, by conversion to the acyl chloride, and subsequently reacted with (S)-3-aminoquinuclidine to form an amide intermediate. A final intramolecular cyclization and reduction afford the target Palonosetron molecule.

Figure 2: Simplified workflow for the synthesis of Palonosetron from this compound.

Experimental Protocol: Amide Formation in Palonosetron Synthesis (Illustrative)

The following is an illustrative protocol for the key amide formation step, based on general principles and patent literature.

-

Preparation of the Acyl Chloride: To a solution of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane), add oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added.

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

Amine Coupling: In a separate flask, dissolve (S)-3-aminoquinuclidine dihydrochloride in a suitable solvent and neutralize with a base (e.g., triethylamine) to liberate the free amine.

-

Amide Synthesis: Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.

-

Work-up and Purification: After the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS), quench the reaction with water. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired amide intermediate.

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Conclusion: A Versatile Tool for Drug Discovery

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward conversion to the corresponding carboxylic acid, a key intermediate in the synthesis of the blockbuster antiemetic drug Palonosetron, highlights its significance in the pharmaceutical industry. The reactivity of the aldehyde functional group, coupled with the privileged tetralin scaffold, ensures its continued application in the discovery and development of new therapeutic agents. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the creation of novel and impactful medicines.

References

- 1. This compound | C11H12O | CID 179527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. PubChemLite - this compound (C11H12O) [pubchemlite.lcsb.uni.lu]

- 5. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | 4242-18-6 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

theoretical calculations on 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde

An In-Depth Technical Guide to the Theoretical Investigation of 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde

Introduction: Bridging Theory and Application

This compound, a bicyclic aromatic aldehyde, serves as a crucial scaffold and intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its unique structure, combining an aromatic ring with a saturated cyclohexane moiety, imparts distinct physicochemical properties that are of significant interest to researchers in medicinal chemistry and materials science. Understanding the molecule's electronic structure, conformational flexibility, and spectroscopic signatures is paramount for predicting its reactivity, designing novel derivatives, and interpreting experimental outcomes.

This guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the molecular characteristics of this compound. By leveraging the predictive power of quantum chemical calculations, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can construct a detailed molecular portrait that informs and accelerates experimental research. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and manipulate similar molecular systems.

Part 1: The Computational Strategy: A Rationale-Driven Approach

The choice of theoretical methods is critical for obtaining accurate and meaningful results. Our approach is grounded in a balance of computational efficiency and predictive power, a cornerstone of modern computational chemistry.

The Workhorse: Density Functional Theory (DFT)

DFT has become the predominant method for quantum chemical investigations of medium-sized organic molecules due to its favorable accuracy-to-cost ratio. Instead of solving the complex many-electron Schrödinger equation directly, DFT calculates the electron density to determine the system's energy and other properties.

-

Why DFT? For a molecule like this compound (C₁₁H₁₂O), DFT provides reliable geometric parameters, vibrational frequencies, and electronic properties without the prohibitive computational expense of higher-level ab initio methods.

-

Functional and Basis Set Selection: The choice of the exchange-correlation functional and basis set is crucial. We select the B3LYP hybrid functional , which incorporates a portion of the exact Hartree-Fock exchange, offering a robust description of electronic structure for a wide range of organic molecules.[1][2][3] This is paired with the 6-311++G(d,p) basis set , a flexible set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds.

Probing Excited States: Time-Dependent DFT (TD-DFT)

To understand how the molecule interacts with light, we must investigate its electronic excited states. TD-DFT is an extension of ground-state DFT that allows for the calculation of electronic transition energies and intensities.[4][5]

-

Why TD-DFT? It is the most efficient method for predicting the UV-Visible absorption spectra of molecules of this size, providing insights into the nature of the electronic transitions (e.g., n→π, π→π).[5][6] This is invaluable for correlating theoretical predictions with experimental spectroscopic data.

Simulating Reality: The Role of a Solvation Model

Reactions and measurements are rarely performed in a vacuum. The surrounding solvent can significantly influence a molecule's conformation and electronic properties. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is employed to account for these effects.[6]

-

Why IEFPCM? This model creates a cavity in a continuous dielectric medium representing the solvent. It offers a computationally efficient way to capture the bulk electrostatic effects of the solvent, leading to more realistic predictions of molecular properties in solution.[6]

The Computational Workflow

The theoretical investigation follows a logical, multi-step protocol designed to ensure the reliability of the final results. Each step builds upon the previous one, forming a self-validating system where convergence and stability are paramount.

References

- 1. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes [mdpi.com]

- 2. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehyd… [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde in Organic Solvents

Introduction: The Crucial Role of Solubility in Advancing Research

In the realms of medicinal chemistry, materials science, and organic synthesis, the successful manipulation and application of a molecule are fundamentally tethered to its behavior in various solvents. 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde, a bicyclic aromatic aldehyde, presents a unique structural motif of significant interest in the development of novel chemical entities. Understanding its solubility profile is not merely an academic exercise; it is a critical prerequisite for its purification, formulation, and application in diverse experimental and industrial settings. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents, tailored for researchers, scientists, and drug development professionals.

Theoretical Framework: Predicting Solubility from First Principles

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1] This concept is rooted in the intermolecular forces at play between the solute (this compound) and the solvent. The key to an accurate prediction lies in a thorough analysis of the molecule's structure and the properties of the solvent.

Molecular Characteristics of this compound:

-

Structure: The molecule consists of a nonpolar tetralin core (a fused benzene and cyclohexane ring) and a polar aldehyde functional group (-CHO).

-

Polarity: The presence of the carbonyl group in the aldehyde introduces a dipole moment, rendering that portion of the molecule polar.[2][3][4] However, the large, nonpolar hydrocarbon backbone dominates the overall character of the molecule. The predicted XlogP value of 2.8 further indicates a moderate degree of lipophilicity (nonpolarity).[5][6]

-

Intermolecular Forces: As a solute, this compound can engage in the following interactions:

-

Van der Waals forces (London dispersion forces): These are the primary interactions for the nonpolar tetralin core.

-

Dipole-dipole interactions: The polar carbonyl group allows for these stronger intermolecular forces.[2][4]

-

Hydrogen bonding: While the aldehyde itself cannot act as a hydrogen bond donor, the oxygen of the carbonyl group can act as a hydrogen bond acceptor with protic solvents (e.g., alcohols).[3][4][7]

-

Solvent Properties and Their Influence:

The choice of solvent is critical and its properties will dictate the extent to which it can favorably interact with this compound. Key solvent characteristics to consider are:

-

Polarity Index: A relative measure of a solvent's polarity.[8]

-

Dielectric Constant: A measure of a solvent's ability to separate charges.[9][10][11] Solvents with higher dielectric constants are more polar.

-

Protic vs. Aprotic: Protic solvents have a hydrogen atom bound to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors. Aprotic solvents lack this capability.

Predicted Solubility Profile

Based on the "like dissolves like" principle and the molecular characteristics of this compound, a predicted solubility profile in a range of common organic solvents can be established. Due to the predominantly nonpolar nature of the molecule, it is expected to exhibit higher solubility in nonpolar and moderately polar aprotic solvents.

| Solvent Class | Solvent | Polarity Index (P') | Dielectric Constant (ε) | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane | 0.1 | 1.88 | High | Strong van der Waals interactions between the nonpolar solvent and the tetralin core of the solute. |

| Toluene | 2.4 | 2.38 | High | Favorable π-stacking interactions between the aromatic rings of toluene and the solute, in addition to van der Waals forces. | |

| Diethyl Ether | 2.8 | 4.33 | High | Moderately polar, capable of dipole-dipole interactions with the aldehyde group, while the ethyl groups interact well with the hydrocarbon backbone. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | 8.93 | High | Strong dipole-dipole interactions with the carbonyl group. |

| Ethyl Acetate | 4.4 | 6.02 | Medium to High | Good balance of polarity to interact with the aldehyde and nonpolar character to solvate the hydrocarbon portion. | |

| Acetone | 5.1 | 20.7 | Medium | The highly polar nature of acetone may not be perfectly matched with the large nonpolar part of the solute, but dipole-dipole interactions are significant. | |

| Acetonitrile (ACN) | 5.8 | 37.5 | Low to Medium | The high polarity of acetonitrile may lead to less favorable interactions with the nonpolar tetralin core. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Low | A very polar solvent; the energetic cost of disrupting the strong solvent-solvent interactions to accommodate the nonpolar solute is high. | |

| Polar Protic | Ethanol | 5.2 | 24.55 | Medium | Can engage in hydrogen bonding with the carbonyl oxygen, but the overall polarity is high. The ethyl group provides some nonpolar character. |

| Methanol | 5.1 | 32.70 | Low to Medium | Similar to ethanol, but more polar, making it a less ideal solvent for the nonpolar backbone. |

Experimental Determination of Solubility: A Step-by-Step Protocol

While predictions are a valuable starting point, empirical determination of solubility is essential for accurate and reliable data. The shake-flask method is a widely accepted and robust technique for this purpose.[12][13][14]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid or liquid)[15]

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Protocol:

-

Preparation of a Saturated Solution:

-

Equilibration:

-

Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the solute and solvent.[12][14][16] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been achieved, indicated by a plateau in the measured concentration.[16]

-

-

Phase Separation:

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically inert syringe filter into a clean vial to remove any remaining microscopic particles.[1]

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, taking the dilution factor into account.

-

Report the solubility in units such as mg/mL or mol/L at the specified temperature.

-

Caption: Experimental workflow for determining equilibrium solubility.

Visualizing Molecular Interactions

The solubility of this compound is governed by the balance of interactions at the molecular level. The following diagram illustrates the primary forces involved with different solvent types.

Caption: Key intermolecular forces in solubility.

Practical Implications for Researchers and Drug Development

An understanding of the solubility of this compound has direct and significant implications for its practical application:

-

Synthesis and Purification: The choice of an appropriate solvent is critical for reaction efficiency and product isolation. A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal for recrystallization. The predicted high solubility in nonpolar solvents like hexane and toluene suggests these could be effective for extraction, while a mixture with a more polar solvent might be necessary for chromatographic purification.

-

Drug Formulation: For drug development professionals, poor aqueous solubility is a major hurdle. While this compound is predicted to have low water solubility, understanding its behavior in organic solvents is the first step towards developing suitable formulations, such as lipid-based delivery systems or co-solvent formulations.

-

Biological Assays: In vitro and in vivo studies often require the compound to be dissolved in a vehicle that is compatible with the biological system. Dimethyl sulfoxide (DMSO) is a common choice, but its low predicted solubility for this compound highlights the need for careful concentration management to avoid precipitation in aqueous assay media.

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by its unique molecular structure. While theoretical predictions based on polarity and intermolecular forces provide a strong framework for solvent selection, experimental determination using robust methods like the shake-flask technique is indispensable for obtaining accurate quantitative data. This guide provides both the theoretical underpinnings and the practical protocols necessary for researchers to confidently navigate the solution landscape of this important chemical entity, thereby accelerating research and development efforts.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scienceready.com.au [scienceready.com.au]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. This compound | C11H12O | CID 179527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C11H12O) [pubchemlite.lcsb.uni.lu]

- 7. Intermolecular Interactions between Aldehydes and Alcohols: Conformational Equilibrium and Rotational Spectra of Acrolein-Methanol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polarity Index [macro.lsu.edu]

- 9. Dielectric Constant [macro.lsu.edu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. This compound | 41828-13-1 [sigmaaldrich.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

A-Technical-Guide-to-the-Stability-and-Storage-of-5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the optimal handling, storage, and stability assessment of 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde. As a reactive aldehyde, its integrity is paramount for the synthesis of downstream compounds, including therapeutic agents like Palonosetron. This document outlines the principal degradation pathways, provides evidence-based storage and handling protocols, and details a validated analytical method for purity and stability monitoring. The insights herein are grounded in established chemical principles and aim to ensure the reliability and reproducibility of experimental outcomes.

Introduction: Chemical Profile

This compound, (CAS No. 41828-13-1), is an aromatic aldehyde featuring a tetralin scaffold. This structure, which combines an aromatic ring with a fused cyclohexane ring, makes it a valuable intermediate in organic synthesis. Notably, it serves as a precursor for the antiemetic agent Palonosetron.[1][2][3] The aldehyde functional group is the most reactive site on the molecule, making it susceptible to various chemical transformations that can compromise its purity and utility.[4] Understanding and mitigating the factors that influence its stability is therefore a critical concern for any laboratory utilizing this compound.

Chemical Stability and Degradation Pathways

The primary route of degradation for this compound, like most aromatic aldehydes, is oxidation.[4][5] This process is typically initiated by atmospheric oxygen and can be accelerated by factors such as light, heat, and the presence of metallic impurities.

Autoxidation to Carboxylic Acid

The most significant degradation pathway is the free-radical autoxidation of the aldehyde group to the corresponding carboxylic acid, 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid.[5] This reaction proceeds via a peroxy acid intermediate, a mechanism common to many aldehydes exposed to oxygen.[5] In an oxygen-rich environment, this oxidative degradation proceeds through a radical intermediate.[5] The presence of the resulting carboxylic acid impurity (CAS No. 4242-18-6) can interfere with subsequent reactions and complicate purification processes.[6]

The key steps in this process are:

-

Initiation: Formation of an acyl radical from the aldehyde.

-

Propagation: The acyl radical reacts with molecular oxygen (O₂) to form a peroxyacyl radical. This radical then abstracts a hydrogen from another aldehyde molecule, forming a peroxy acid and a new acyl radical, continuing the chain reaction.

-

Termination: Radicals combine to form stable, non-reactive products.

The Baeyer-Villiger reaction involving the peracid intermediate is a primary contributor to the formation of the carboxylic acid.[5]

Caption: Primary Oxidative Degradation Pathway.

Peroxide Formation

The tetralin (tetrahydronaphthalene) structure itself is known to be susceptible to the formation of explosive peroxides upon prolonged exposure to air.[7] While the aldehyde group is the primary site of oxidation, peroxide formation on the saturated portion of the ring system should also be considered a potential hazard, especially with older samples. Containers of this chemical should be dated upon opening and periodically tested for the presence of peroxides.[7] If crystals form or if peroxidation is suspected, the container should be handled as extremely dangerous and opened only by trained professionals.[7]

Recommended Storage and Handling Protocols

Proper storage and handling are the most effective strategies to preserve the chemical integrity of this compound. The following protocols are based on safety data sheets and general chemical principles for aldehydes and peroxidizable compounds.

Optimal Storage Conditions

To minimize degradation, the compound must be protected from the key environmental accelerators: oxygen, light, and heat.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place, ideally refrigerated (2-8°C).[8] | Reduces the rate of autoxidation and peroxide formation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents contact with atmospheric oxygen, the primary driver of degradation.[5] |

| Container | Use tightly sealed, amber glass or opaque containers. | Protects from light, which can initiate free-radical reactions, and prevents moisture ingress. |

| Location | Store in a dry, well-ventilated area away from heat and ignition sources.[7][9] | Mitigates risks associated with its combustible nature and potential peroxide formation.[7] |

Safe Handling Procedures

Adherence to proper laboratory safety practices is essential when working with this compound.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors, which may cause respiratory irritation.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][10]

-

Avoid Contamination: Use clean spatulas and equipment to prevent cross-contamination, particularly with metals or oxidizing agents that could catalyze degradation.

-

Peroxide Testing: For samples that have been opened for an extended period, test for peroxides before use, especially before any process involving heating or distillation.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand or diatomaceous earth) and place in a suitable, closed container for disposal.[9] Dispose of contents and container to an approved waste disposal plant.[7]

Analytical Methods for Quality Control

Regularly assessing the purity of this compound is crucial for ensuring the success of subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for this purpose.

HPLC Method for Purity Assessment

This protocol provides a general framework for separating the parent aldehyde from its primary degradation product, the carboxylic acid.

Objective: To quantify the purity of this compound and detect the presence of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid.

Workflow Diagram:

Caption: HPLC Quality Control Workflow.

Step-by-Step Protocol:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound sample at approximately 1 mg/mL in acetonitrile.

-

If available, prepare a separate stock solution of the reference standard for 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid in the same diluent.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA). The acid improves peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

Analysis and Interpretation:

-

Inject the sample solution.

-

The more polar carboxylic acid will typically have a shorter retention time than the parent aldehyde under these reverse-phase conditions.

-

Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

-

Purity (%) = (Area of Aldehyde Peak / Total Area of All Peaks) * 100

-

Conclusion

The chemical integrity of this compound is contingent upon meticulous control of its environment. The primary degradation mechanism is oxidation to its corresponding carboxylic acid, a process accelerated by oxygen, light, and heat. By implementing the storage protocols outlined in this guide—specifically, refrigeration under an inert atmosphere in light-protective containers—and adhering to safe handling procedures, researchers can significantly extend the shelf-life and preserve the purity of this valuable synthetic intermediate. Regular purity assessment via a validated analytical method, such as the HPLC protocol described, provides an essential quality control check, ensuring the reliability of experimental data and the success of drug development endeavors.

References

- 1. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | 4242-18-6 [chemicalbook.com]

- 2. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid | 4242-18-6 | TCI AMERICA [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. chemicalbook.com [chemicalbook.com]

- 11. This compound | C11H12O | CID 179527 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde Derivatives: A Guide for Medicinal and Process Chemistry

An Application Note and Protocol Guide

Abstract: The 5,6,7,8-tetrahydronaphthalene (tetralin) scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. The corresponding 1-carbaldehyde derivative is a critical building block for synthesizing complex molecules, including serotonin 5-HT3 receptor antagonists like Palonosetron and novel Selective Androgen Receptor Modulators (SARMs).[1][2][3] This guide provides a comprehensive overview of robust synthetic strategies for accessing 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde and its analogues. We will delve into the mechanistic underpinnings of key formylation reactions, present detailed experimental protocols, and discuss purification techniques essential for obtaining high-purity material.

Introduction: The Versatile Tetralin Carbaldehyde Scaffold

The tetralin framework, consisting of a fused benzene and cyclohexane ring, offers a unique combination of aromaticity and three-dimensional structure. This makes it an attractive starting point for drug design, where fine-tuning molecular shape and electronics is paramount.[4] The introduction of a carbaldehyde group at the C1 position provides a versatile chemical handle for a wide array of subsequent transformations, such as reductive amination, oxidation, olefination, and condensation reactions. Consequently, this compound is a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[5][6][7]

This document serves as a practical guide for researchers, outlining the most effective methods for the regioselective formylation of the tetralin ring system. We will explore classic electrophilic aromatic substitution reactions and modern organometallic approaches, providing the rationale for method selection based on factors like substrate scope, yield, and operational simplicity.

Core Synthetic Strategies: An Overview

The synthesis of this compound primarily relies on the direct introduction of a formyl group onto the tetralin backbone. The electron-donating nature of the saturated ring activates the aromatic portion towards electrophilic attack, predominantly at the ortho (1- and 4-) and para (2- and 3-) positions relative to the fusion. Due to steric hindrance from the adjacent cyclohexane ring, substitution at the C1 (α) position is often favored. The primary methods fall into two categories: Electrophilic Aromatic Substitution and Directed ortho-Metalation.

Caption: Key synthetic routes to the target aldehyde.

Part 1: Electrophilic Aromatic Substitution for Formylation

These methods are the most direct and commonly employed for formylating electron-rich aromatic rings like tetralin. The choice of reagent dictates the reaction conditions and overall efficiency.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable and widely used method for formylating activated aromatic compounds.[8] It utilizes the "Vilsmeier reagent," an electrophilic chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[9][10]

Mechanism and Rationale: The reaction proceeds via the formation of the Vilsmeier reagent, which is a potent electrophile. The electron-rich tetralin ring attacks this species, leading to an iminium ion intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde.[10] This method is often preferred due to its use of relatively inexpensive and readily available reagents and its generally mild reaction conditions.[11]

Caption: Vilsmeier-Haack reaction workflow.

Detailed Protocol: Vilsmeier-Haack Formylation of Tetralin

-

Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, white precipitate of the Vilsmeier reagent may form.

-

Substrate Addition: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, add 5,6,7,8-tetrahydronaphthalene (1.0 equiv.) dropwise.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Cool the reaction mixture to 0 °C and quench by slowly pouring it onto crushed ice containing sodium acetate (4.0 equiv.). Stir vigorously for 1 hour until the hydrolysis is complete.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude aldehyde by column chromatography on silica gel or via bisulfite adduct formation (see Part 3).

The Rieche Formylation

The Rieche formylation is another effective method that utilizes dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[12][13]

Mechanism and Rationale: The Lewis acid coordinates to the dichloromethyl methyl ether, facilitating the formation of a highly electrophilic dichloromethyl cation equivalent. This electrophile is then attacked by the aromatic ring. Subsequent hydrolysis during workup converts the dichloromethyl group into the aldehyde. This method is particularly useful for substrates that may be sensitive to the conditions of the Vilsmeier-Haack reaction.[14]

Table 1: Comparison of Electrophilic Formylation Methods

| Method | Formylating Agent | Catalyst/Co-reagent | Typical Yields | Advantages | Disadvantages |

| Vilsmeier-Haack | DMF | POCl₃, Oxalyl Chloride | Good to Excellent | Economical, mild conditions, widely applicable.[11] | Substrate must be sufficiently electron-rich. |

| Rieche | Dichloromethyl methyl ether | TiCl₄, SnCl₄, AlCl₃ | Good to Excellent | High reactivity, alternative to Vilsmeier.[12][13] | Reagents are highly corrosive and moisture-sensitive. |

| Gattermann-Koch | Carbon Monoxide (CO) | HCl, AlCl₃, CuCl | Moderate to Good | Uses inexpensive C1 source.[15] | Requires handling of toxic CO gas, often under pressure.[16] |

| Duff | Hexamethylenetetramine | Acid (e.g., TFA, Acetic) | Low to Moderate | Mild conditions.[17] | Generally low yields, primarily for phenols.[18][19] |

Part 2: Purification via Bisulfite Adduct Formation

A classic and highly effective technique for purifying aldehydes, especially for removing non-carbonyl impurities, is through the reversible formation of a water-soluble bisulfite adduct.[20] This method leverages the nucleophilic addition of bisulfite to the carbonyl carbon.

Chemistry of Purification: The aldehyde reacts with sodium bisulfite to form a crystalline, water-soluble adduct. Non-aldehydic organic impurities remain in the organic phase and can be washed away. The aldehyde is then regenerated from the purified aqueous adduct by treatment with a base (e.g., NaOH) or strong acid, which reverses the equilibrium.[21]

Caption: Workflow for aldehyde purification via bisulfite adduct.

Detailed Protocol: Purification of an Aromatic Aldehyde [20][21]

-

Dissolution: Dissolve the crude aldehyde mixture in a suitable solvent like methanol or diethyl ether (e.g., 10 mL).

-